5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide
Description
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARCIDWYBTTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)/C(=N\O)/N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide can be achieved through a multi-step process. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water and sodium dodecyl benzene sulphonate at room temperature . The reaction yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various ionic liquids . Reaction conditions may vary depending on the desired product, but they often involve moderate temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the molecule.
Scientific Research Applications
Potential Biological Activities
Research indicates that pyrazole derivatives, including 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide, exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been studied for their potential as anticancer agents. The structural characteristics of this compound suggest it could interact with various biological targets involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation.
- Enzyme Inhibition : The carboximidamide functional group may allow the compound to act as an enzyme inhibitor or modulator. This property is significant in drug design, particularly for targeting enzymes involved in disease pathways.
Anticancer Studies
Recent studies have focused on the anticancer potential of 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide:
- Cell Line Testing : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, an IC50 value of approximately 1.30 µM was reported against MCF-7 breast cancer cells, indicating significant antiproliferative activity compared to standard treatments.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Initial findings suggest that it may inhibit both Gram-positive and Gram-negative bacteria, similar to other pyrazole derivatives. This activity could be beneficial in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide | Structure | Contains a hydrazide functional group |
| 3-amino-1-(2-fluorophenyl)-pyrazole | Structure | Lacks hydroxylamine; different biological activities |
| 5-amino-N'-hydroxy-pyrazole-4-carboximidamide | Structure | Similar core structure; different substituents |
These comparisons highlight how variations in substituents can significantly influence biological activities and pharmacological profiles.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with cellular signaling pathways, resulting in anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives ()
These derivatives share the 2-fluorophenyl substituent but replace the pyrazole core with a 2,3-dihydrothiazole ring. Key differences include:
- Structural Backbone : Thiazole vs. pyrazole. Thiazoles contain sulfur and nitrogen, influencing electronic properties and reactivity.
- Substituents: The dihydrothiazole derivatives feature cyclopropyl and arylhydrazono groups, which enhance steric bulk compared to the hydroxycarboximidamide group in the target compound.
N'-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide ()
This compound shares the hydroxycarboximidamide functional group but differs in substituents:
- Substituent Profile: Methyl groups at positions 1, 3, and 5 replace the 2-fluorophenyl and amino groups.
- Molecular Weight : C₇H₁₂N₄O (MW: 168.20 g/mol) vs. C₁₀H₁₀FN₅O (MW: 235.22 g/mol).
Prasugrel ()
Differences include:
- Core Structure: Thienopyridine vs. pyrazole.
- Bioactivity : Prasugrel acts as a P2Y₁₂ receptor antagonist, whereas the target compound’s pharmacological profile remains uncharacterized in the provided data.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Insights: The 2-fluorophenyl group in the target compound may confer metabolic stability and enhanced binding affinity in drug-receptor interactions compared to non-fluorinated analogs .
- Synthetic Challenges : The hydroxycarboximidamide moiety is sensitive to hydrolysis, necessitating optimized reaction conditions for stability .
- Knowledge Gaps: No direct pharmacological or kinetic data are available for the target compound, highlighting a need for further research.
Biological Activity
5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide is an organic compound that belongs to the class of pyrazolecarboximidamides. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide is C₁₀H₁₀FN₅O, with a molecular weight of approximately 235.22 g/mol. The structure consists of a pyrazole ring, a fluorophenyl substituent, and a hydroxylamine moiety, which are known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FN₅O |
| Molecular Weight | 235.22 g/mol |
| Appearance | Powder |
| Storage Temperature | Room temperature |
Research indicates that compounds with a pyrazole core often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific mechanisms through which 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide exerts its effects are still under investigation. However, its structural attributes suggest potential roles as:
- Enzyme inhibitors : The carboximidamide functional group may modulate protein functions or inhibit specific enzymes.
- Antimicrobial agents : Pyrazole derivatives have shown activity against various bacterial strains, indicating a possible therapeutic role in treating infections.
Potential Therapeutic Applications
The unique structure of 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide suggests several potential applications in medicinal chemistry:
- Anticancer Activity : Given the structural similarities to other known anticancer agents, it may exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways could be explored for treating chronic inflammatory diseases.
- Antimicrobial Activity : The compound may also be effective against both Gram-positive and Gram-negative bacteria.
Synthesis and Characterization
The synthesis of 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving the formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Functional Group Modifications : Introducing the hydroxylamine moiety via specific reagents that can selectively modify the pyrazole structure.
Q & A
Basic Research Questions
Q. What are the molecular structure and key physicochemical properties of 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide?
- Answer : The compound has the molecular formula C₁₀H₁₀FN₅O (molecular weight: 235.22 g/mol) and a purity of ≥95% . Key structural features include a 2-fluorophenyl group at position 1, a pyrazole core, and a hydroxyl-carboximidamide moiety at position 4. The fluorine atom enhances lipophilicity and influences electronic interactions, which may affect binding to biological targets. Analytical data (e.g., CAS 89433-80-7) should be cross-referenced with NMR and mass spectrometry for structural validation .
Q. What synthetic routes are reported for synthesizing this compound?
- Answer : While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., triazole-carboxamides) are synthesized via:
- Step 1 : Condensation of fluorophenyl aniline derivatives with isocyanides or azides to form imidoyl intermediates.
- Step 2 : Cyclization using sodium azide or carbodiimides to construct the pyrazole ring .
Methodological recommendations include optimizing reaction temperatures (e.g., 60–80°C) and using anhydrous solvents to minimize hydrolysis of sensitive intermediates.
Q. Which analytical techniques are suitable for assessing purity and structural integrity?
- Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyl protons at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 236.09) .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence biochemical interactions compared to non-fluorinated analogs?
- Answer : The fluorine atom increases electrophilicity and metabolic stability by forming weak hydrogen bonds with target enzymes (e.g., purine metabolism proteins). Comparative studies with 4-fluorophenyl analogs show altered binding affinities due to steric and electronic effects . To validate, perform molecular docking simulations (e.g., AutoDock Vina) and compare inhibition constants (Kᵢ) against non-fluorinated derivatives.
Q. What experimental strategies address low aqueous solubility during in vitro assays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- Derivatization : Introduce polar groups (e.g., sulfonate or phosphate) at the hydroxypyrazole moiety while retaining bioactivity .
- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability in cell culture media .
Q. How can researchers resolve contradictions in reported enzyme inhibition data?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Recommendations:
- Kinetic Assays : Measure V_max and K_m under standardized conditions (e.g., 37°C, pH 7.4).
- Isoform-Specific Profiling : Use CRISPR-edited cell lines to isolate target enzyme variants (e.g., adenylosuccinate lyase isoforms) .
- Structural Analysis : Co-crystallize the compound with enzymes to identify binding motifs (e.g., X-ray crystallography) .
Q. What methodologies are recommended for designing derivatives with improved pharmacokinetics?
- Answer :
- Bioisosteric Replacement : Substitute the hydroxyl group with a methylsulfonyl (-SO₂CH₃) to enhance metabolic stability.
- Pro-drug Synthesis : Mask the hydroxypyrazole moiety with acetyl or glycosyl groups for controlled release .
- In Silico ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and cytochrome P450 interactions.
Q. What is the compound’s role in purine metabolism, and can it serve as a biomarker?
- Answer : The compound’s structural similarity to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) suggests potential involvement in de novo purine synthesis. It may act as an intermediate or inhibitor of enzymes like phosphoribosylaminoimidazole-succinocarboxamide synthase (EC 6.3.2.6). To assess biomarker potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
